molecular formula C12H18O B8463489 2,2-Dimethyl-4-phenylbutan-1-ol

2,2-Dimethyl-4-phenylbutan-1-ol

Cat. No.: B8463489
M. Wt: 178.27 g/mol
InChI Key: CVZHOLRERXMXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-4-phenylbutan-1-ol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2,2-dimethyl-4-phenylbutan-1-ol

InChI

InChI=1S/C12H18O/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3

InChI Key

CVZHOLRERXMXAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C., under nitrogen atmosphere, to a stirring mixture of LiAlH4 (0.49 g, 12.8 mmol) in dry Et2O (25 mL), 2,2-dimethyl-4-phenyl-butanoic acid (0.62 g, 3.22 mmol) dissolved in Et2O (10 mL) was added dropwise. The mixture was left at rt for 4 h, then quenched at 0° C. by slowly adding H2O (0.5 mL) followed by 3M KOH solution (0.5 mL) and H2O (1.64 mL). The mixture was stirred for 1 h at 0° C., then the crude was filtered and the organic phase dried over Na2SO4. The organic solution was concentrated to dryness affording the title compound (0.540 g, 94%) as pale yellow transparent oil. 1H NMR (CDCl3): δ 0.96 (s, 6H), 1.55-1.64 (m, 2H), 2.58-2.65 (m, 2H) 3.41 (s, 2H), 7.17-7.33 (m, 5H).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
94%

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